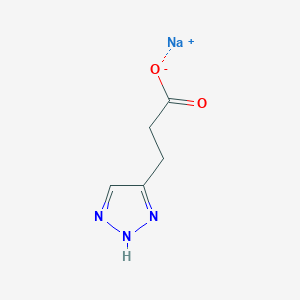

N-cyclopropylquinoxalin-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

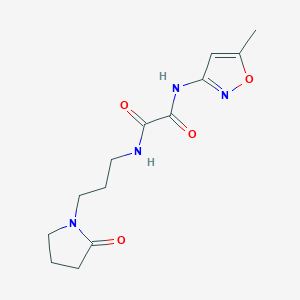

N-cyclopropylquinoxalin-2-amine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic amine that is structurally similar to other quinoxaline derivatives and has been shown to exhibit interesting biochemical and physiological effects. In

Scientific Research Applications

Enantioselective Synthesis

Ruoyan Huang et al. (2019) developed a method for the enantioselective synthesis of dihydroquinoxaline derivatives, utilizing NHC-catalyzed α-carbon amination of chloroaldehydes. These compounds, including structures similar to N-cyclopropylquinoxalin-2-amine hydrochloride, are important due to their presence in natural products and synthetic bioactive molecules, showcasing their significance in creating potentially bioactive quinoxaline derivatives (Ruoyan Huang et al., 2019).

Anticancer Agent Synthesis

Prasad et al. (2012) focused on the synthesis of pyrrolo[2,3-b]quinoxalines, starting from compounds like 3-chloroquinoxalin-2-amines, which could be structurally related to this compound. Their work showcases the application of these compounds in developing potential anticancer agents, highlighting their importance in medicinal chemistry and drug discovery processes (Prasad et al., 2012).

Mechanistic Insights in Redox Reactions

C. L. Shaffer et al. (2001) investigated the oxidation of N-cyclopropyl-N-methylaniline, a compound structurally similar to this compound, by horseradish peroxidase. Their study provides valuable mechanistic insights into the oxidative N-dealkylation and the fate of the cyclopropyl group, contributing to our understanding of enzymatic reactions involving cyclopropylamine derivatives (C. L. Shaffer et al., 2001).

Synthesis of Bioactive Molecules

Topczewski et al. (2016) described a palladium-catalyzed transannular C–H functionalization of alicyclic amines, a method that could theoretically apply to the modification of this compound. This approach allows for the selective manipulation of C–H bonds in alicyclic amines to synthesize new derivatives of bioactive molecules, demonstrating the versatility of these compounds in pharmaceutical development (J. Topczewski et al., 2016).

Cross-Dehydrogenative Coupling

Wei Wei et al. (2018) developed a visible-light-induced C(sp2)-H/N-H cross-dehydrogenative coupling (CDC)-amination process involving primary and secondary aliphatic amines. This method highlights the potential of compounds like this compound in synthesizing aminoquinoxalin-2(1H)-ones, underscoring their utility in creating pharmacologically active quinoxaline derivatives through metal-free, photocatalytic reactions (Wei Wei et al., 2018).

properties

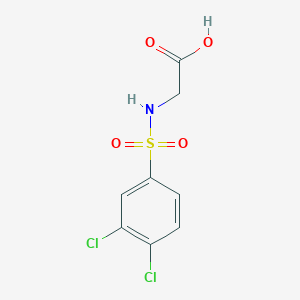

IUPAC Name |

N-cyclopropylquinoxalin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3.ClH/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8;/h1-4,7-8H,5-6H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENAJCBFSMNQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC3=CC=CC=C3N=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2879524.png)

![[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2879525.png)

![5-Chloro-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2879526.png)

![3-((5-((3-fluorobenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879536.png)

![4-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2879538.png)